5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole
Description
5-(4-Phenoxyphenyl)-5H-thieno[2,3-c]pyrrole is a heterocyclic compound featuring a fused thiophene-pyrrole core (thieno[2,3-c]pyrrole) substituted at the 5-position with a 4-phenoxyphenyl group. This structure combines aromatic and heteroaromatic moieties, which may confer unique electronic, physicochemical, and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-phenoxyphenyl)thieno[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NOS/c1-2-4-16(5-3-1)20-17-8-6-15(7-9-17)19-12-14-10-11-21-18(14)13-19/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPRODNISMKCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C4C=CSC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrole derivatives .
Scientific Research Applications
5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Table 1: Substituent Variations at the 5-Position of Thieno[2,3-c]pyrrole
Key Observations :
- Substituent Size and Electronic Effects: The 4-phenoxyphenyl group introduces steric bulk and extended π-conjugation compared to phenyl or alkyl substituents. This may enhance intermolecular interactions in semiconductor materials or improve binding affinity in biological targets .
- The phenoxyphenyl group balances lipophilicity with aromatic solubility .
Comparison with Thieno[2,3-d]pyrimidinones
Table 2: Thieno[2,3-d]pyrimidinone Derivatives
Key Observations :
- Core Heterocycle: Replacing the pyrrole ring with a pyrimidinone introduces hydrogen-bonding sites, which are critical for interactions with biological targets like kinases or enzymes .
- Halogen Effects : Chlorophenyl substituents (e.g., in and ) are associated with enhanced anticancer and antibacterial activities, suggesting that electron-withdrawing groups may improve bioactivity .
Biological Activity
5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its interactions with various biological targets, including receptor binding, antibacterial activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the thienopyrrole family, characterized by a thieno[2,3-c]pyrrole core structure. The synthesis of such compounds typically involves multi-step organic reactions, often employing techniques such as cyclization and functional group transformations. Specific synthetic routes for derivatives of thienopyrroles have been documented, showcasing their versatility in medicinal chemistry .
1. Receptor Binding and Neuropharmacology
Research indicates that thienopyrroles can serve as bioisosteres for indole derivatives, showing significant binding affinity to serotonin receptors, particularly the 5-HT1A receptor. For instance, compounds similar to this compound have demonstrated agonistic activity at this receptor, which is implicated in mood regulation and anxiety disorders . The structure-activity relationship (SAR) studies suggest that modifications to the aromatic systems can significantly influence receptor affinity and selectivity.
2. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thienopyrrole derivatives. For example, certain derivatives have shown potent inhibitory effects against Staphylococcus aureus topoisomerase IV, with IC50 values in the low microgram per milliliter range . This suggests that this compound may possess similar antibacterial potential, warranting further investigation.
3. Antihyperglycemic Effects
A series of pyrrole derivatives have been evaluated for their antihyperglycemic activity. Some compounds demonstrated efficacy comparable to established antihyperglycemic agents like Glimepiride . While specific data on this compound is limited, its structural analogs suggest a potential role in glucose metabolism modulation.
Case Studies
Several case studies have explored the biological activities of thienopyrroles:
- Case Study 1 : A study evaluated the pharmacological effects of a thienopyrrole derivative in an animal model of anxiety. The compound exhibited anxiolytic-like effects in behavioral assays, correlating with increased serotonin receptor activation .
- Case Study 2 : Another investigation focused on the antibacterial efficacy of thienopyrroles against resistant strains of bacteria. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antibiotics .
Data Summary
The following table summarizes key findings related to the biological activity of thienopyrrole derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole, and how can its purity be optimized?
- Methodology : Utilize palladium-catalyzed annulation reactions, as demonstrated for structurally related pyrrolo[2,3-c]quinolines . Key steps include:
- Condensation of brominated precursors (e.g., 4-bromoquinolin-3-amine) with acetaldehyde.
- Selective methylation to stabilize the thieno-pyrrole backbone.
- Purity Optimization : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>97%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and heterocyclic carbons (δ 110–150 ppm) to verify substitution patterns .
- FTIR : Identify C–N stretching (~1350 cm⁻¹) and aromatic C–C vibrations (~1600 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 348.12) with <2 ppm error .
Q. What are the primary applications of this compound in material science?
- Organic Semiconductors : Its thieno-pyrrole core enables π-conjugation, making it suitable for bulk heterojunction solar cells. Blending with electron-deficient molecules (e.g., PCBM) enhances charge separation .
- Device Integration : Optimize film morphology via spin-coating and thermal annealing (e.g., 150°C for 10 min) to achieve bicontinuous networks for charge transport .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- DFT Calculations : Model HOMO/LUMO levels (e.g., HOMO ≈ −5.2 eV, LUMO ≈ −3.1 eV) to assess bandgap alignment with acceptors like PCBM .
- Charge Mobility : Simulate intermolecular π-π stacking distances (<3.5 Å) using crystal structure data to estimate hole mobility (>10⁻³ cm²/V·s) .
Q. What strategies improve the compound’s bioactivity as a kinase inhibitor?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-phenoxyphenyl moiety to enhance binding to lck kinase .
- Heterocycle Modification : Replace thieno-pyrrole with pyrrolo[2,3-d]pyrimidine to increase selectivity (IC₅₀ < 10 nM) .
Q. How do structural defects in thin films affect photovoltaic performance?
- Morphological Analysis : Use AFM to quantify surface roughness (<2 nm RMS) and correlate with device efficiency losses .
- Trap-State Density : Characterize via space-charge-limited current (SCLC) measurements; optimize annealing conditions to reduce traps (<10¹⁶ cm⁻³) .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Reaction Optimization : Transition from batch to flow chemistry for Pd-catalyzed steps (residence time ~30 min, T = 80°C) .
- Quality Control : Implement inline PAT tools (e.g., Raman spectroscopy) to monitor intermediate purity during continuous synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
